2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine is a complex organic compound characterized by the presence of a morpholine ring and a triazole moiety. The molecular formula of this compound is , and it has gained attention for its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The tert-butyl group and the methyl group attached to the triazole ring contribute to its stability and reactivity, making it a valuable building block in synthetic chemistry.
The synthesis of 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine typically involves several steps:
In industrial settings, continuous flow reactors may be employed to improve efficiency and scalability. The use of catalysts, specific solvents, and controlled temperatures is crucial for maximizing product yield. Purification methods such as recrystallization or chromatography are commonly used to isolate the desired compound.
The molecular structure of 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.28 g/mol |
IUPAC Name | 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine |
InChI | InChI=1S/C10H18N4O/c1-11(2,3)10-13-9(15(4)14-10)8-7-12-5-6-16-8/h8,12H,5-7H2,1-4H3 |
Canonical SMILES | CC(C)(C)C1=NN(C(=N1)C2CNCCO2)C |
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine primarily involves its interaction with specific molecular targets such as enzymes or receptors:
The physical properties include:
Key chemical properties are:
Analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the compound .
The scientific applications of 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine are diverse:
This compound exemplifies the intersection of organic synthesis and biological activity, offering pathways for further research into its potential applications across multiple scientific domains.
The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity, dipole moment, metabolic stability, and balanced solubility profile. Early antifungal agents like fluconazole (1988) and itraconazole (1992) established the pharmacophoric significance of the 1,2,4-triazole ring by inhibiting fungal cytochrome P450 enzymes through coordination of the triazole nitrogen atoms to the heme iron [1] [2]. Subsequent drug development exploited this scaffold’s ability to mimic amide/ester bonds while resisting hydrolytic cleavage, leading to oncology therapeutics such as anastrozole (aromatase inhibitor, 1995) and letrozole (1996) for estrogen receptor-positive breast cancer [7]. The 2010s witnessed strategic hybridization of 1,2,4-triazole with other pharmacophores to combat drug resistance. For example, triazole-quinolone hybrids demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values 8–16-fold lower than ciprofloxacin [2]. Computational studies attribute this broad bioactivity profile to the triazole’s capacity for π-π stacking, metal coordination, and hydrogen bonding within diverse enzyme active sites [4].
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target | Year Introduced |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | 1988 |
Anastrozole | Anticancer (Breast) | Aromatase (CYP19A1) | 1995 |
Letrozole | Anticancer (Breast) | Aromatase (CYP19A1) | 1996 |
Ribavirin | Antiviral | Inosine monophosphate dehydrogenase | 1986 |
Rizatriptan | Antimigraine | Serotonin 5-HT1B/1D receptors | 1998 |
Morpholine (1-oxa-4-azacyclohexane) is a six-membered heterocycle valued for its ability to modulate pharmacokinetic properties while contributing to target engagement. Over 100 marketed drugs incorporate morpholine, including timolol (β-blocker), levofloxacin (antibiotic), and aprepitant (NK1 antagonist) [6]. Key attributes driving its application include:
Table 2: Morpholine-Containing Drugs and Their Therapeutic Applications
Drug Name | Primary Therapeutic Use | Key Pharmacological Action |
---|---|---|
Timolol | Hypertension/Glaucoma | β-adrenergic receptor antagonism |
Levofloxacin | Antibacterial | DNA gyrase inhibition |
Aprepitant | Antiemetic | Neurokinin-1 (NK1) receptor blockade |
Finafloxacin | Antibacterial (Topical) | DNA gyrase/topoisomerase IV inhibition |
Fenpropimorph | Antifungal (Agrochemical) | Sterol biosynthesis inhibition |
The tert-butyl group is a cornerstone of medicinal chemistry design, critically influencing the properties of 1,2,4-triazole derivatives. Its incorporation at the 3-position of the triazole ring (as in 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine) provides three key advantages:
Table 3: Impact of tert-Butyl Group on Physicochemical and Pharmacological Parameters
Triazole Derivative | logPa | Metabolic Half-life (Human Liver Microsomes, min) | MIC vs. M. tuberculosis H37Ra (μg/mL) |
---|---|---|---|
3-Methyl-1,2,4-triazol-5-yl analog | 1.8 | 12.3 | 62.5 |
3-tert-Butyl-1,2,4-triazol-5-yl analog | 3.4 | >60 | 0.976 |
3-Phenyl-1,2,4-triazol-5-yl analog | 3.1 | 45.2 | 7.81 |
aCalculated using DFT/B3LYP/6-311++G(d,p) method [9]
Computational studies of 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine predict electrostatic potential concentrations at the morpholine oxygen (δ = -0.42 e) and triazole nitrogen atoms (δ = -0.38 e), suggesting dual hydrogen-bond acceptor capability. The tert-butyl group’s positive electrostatic surface (+0.24 e) enhances hydrophobic enclosure in enzyme binding pockets, as confirmed by X-ray crystallography of analogous triazole-morpholine hybrids [7] [9]. This synergy between electronic effects and steric bulk underpins the scaffold’s potential against challenging targets like multi-drug-resistant mycobacteria and fungal pathogens.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0